2-(Difluoromethyl)-1H-indol-4-amine
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Overview
Description
2-(Difluoromethyl)-1H-indol-4-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the difluoromethyl group in this compound enhances its chemical properties, making it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved through various approaches such as electrophilic, nucleophilic, and radical difluoromethylation . The reaction conditions often involve the use of difluoromethylation reagents like ClCF2H or novel non-ozone depleting difluorocarbene reagents .
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-1H-indol-4-amine may involve scalable synthetic routes that ensure high yield and purity. The use of metal-based catalysts and optimized reaction conditions can facilitate the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-1H-indol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-(Difluoromethyl)-1H-indol-4-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-1H-indol-4-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)-1H-indol-4-amine: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(Methyl)-1H-indol-4-amine: Contains a methyl group instead of a difluoromethyl group.
2-(Chloromethyl)-1H-indol-4-amine: Contains a chloromethyl group instead of a difluoromethyl group.
Uniqueness
The presence of the difluoromethyl group in 2-(Difluoromethyl)-1H-indol-4-amine imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s biological activity and make it a valuable molecule for various applications .
Properties
Molecular Formula |
C9H8F2N2 |
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Molecular Weight |
182.17 g/mol |
IUPAC Name |
2-(difluoromethyl)-1H-indol-4-amine |
InChI |
InChI=1S/C9H8F2N2/c10-9(11)8-4-5-6(12)2-1-3-7(5)13-8/h1-4,9,13H,12H2 |
InChI Key |
KRELYMATFRAIHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C(NC2=C1)C(F)F)N |
Origin of Product |
United States |
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